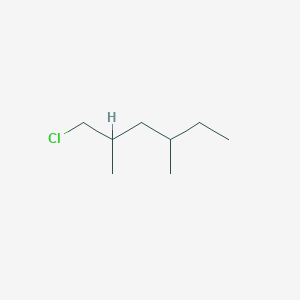

1-Chloro-2,4-dimethylhexane

描述

Contextualization within Modern Organic Chemistry

Branched alkyl halides, such as 1-Chloro-2,4-dimethylhexane, represent a significant class of compounds in modern organic chemistry. While often perceived as simple synthetic intermediates, their utility is extensive and foundational to the synthesis of more complex molecules. Alkyl halides are characterized by a halogen atom bonded to an sp³-hybridized carbon atom and serve as key precursors in a variety of fundamental transformations, including nucleophilic substitution and elimination reactions. The introduction of branching and specific stereochemistry, as seen in this compound, adds layers of complexity and potential functionality, making such molecules subjects of interest for stereoselective synthesis and the creation of novel chemical entities. molinstincts.com

This compound is a specific example of a monochlorinated branched alkane. nih.gov Its structure consists of a six-carbon hexane (B92381) chain with methyl groups at positions 2 and 4, and a chlorine atom attached to the first carbon. nih.govchem-space.com This substitution pattern results in a chiral molecule with multiple stereocenters, placing it within the important subclass of chiral alkyl halides.

Significance of Chirality in Branched Alkyl Systems and Derivatives

Chirality, or "handedness," is a critical concept in chemistry, particularly in biological and medicinal contexts. In branched alkyl systems like this compound, the presence of stereogenic centers—carbon atoms attached to four different groups—gives rise to stereoisomers. Specifically, this compound possesses two such centers (at carbons 2 and 4), meaning it can exist as a set of four distinct stereoisomers (two pairs of enantiomers).

The significance of chirality in alkyl halides has become increasingly recognized. Historically undervalued, chiral alkyl halides are now seen as important motifs in drug discovery and medicinal chemistry. The specific three-dimensional arrangement of atoms can lead to significant differences in biological activity, as molecular recognition by enzymes and receptors is highly stereospecific. A number of chlorinated natural products and pharmaceuticals demonstrate that halogenation can enhance bioactivity through both steric and electronic effects, and that these motifs can be stable under physiological conditions. The development of methods for creating specific stereoisomers of chiral molecules is a major focus of contemporary synthetic chemistry.

Overview of Academic Research Trajectories for Monochloroalkanes and Their Isomers

Academic research into monochloroalkanes has followed a trajectory from studying simple linear structures to systematically investigating complex, branched, and chiral isomers. A key area of study involves understanding how structural complexity grows as a function of molecular size. nist.gov For acyclic monochloroalkanes, the number of possible regioisomers and stereoisomers increases exponentially with the number of carbon atoms. nist.gov

Systematic studies have been undertaken to calculate and catalog the thermodynamic properties of entire isomer groups of monochloroalkanes, including C₈H₁₇Cl, the group to which this compound belongs. nist.gov Research in this area involves calculating properties such as the enthalpy of formation, entropy, and Gibbs energy of formation for each isomer in the ideal gas phase. nist.gov This approach allows for the prediction of equilibrium mole fractions within an isomer group and provides a comprehensive understanding of the relative stabilities of compounds like 1-chloro-2(RS), 4(RS)-dimethylhexane. nist.gov This focus on isomer groups helps to explain why detailed experimental data on a single, specific isomer like this compound can be scarce, as the academic focus is often on the properties of the entire class of related molecules. nist.govcas.org

Chemical and Physical Data

The following tables summarize the key identifiers and computed physicochemical properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇Cl | nih.gov |

| Molecular Weight | 148.67 g/mol | nih.gov |

| XLogP3 (Computed) | 3.8 | nih.gov |

| Hydrogen Bond Donor Count (Computed) | 0 | nih.gov |

| Hydrogen Bond Acceptor Count (Computed) | 0 | nih.gov |

| Rotatable Bond Count (Computed) | 4 | nih.gov |

| Exact Mass | 148.1018782 Da | nih.gov |

| Topological Polar Surface Area (Computed) | 0 Ų | nih.gov |

| Heavy Atom Count (Computed) | 9 | nih.gov |

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 128399-79-1 | nih.govchem-space.com |

| SMILES | CCC(C)CC(C)CCl | nih.govchem-space.com |

| InChI | InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 | nih.govchem-space.com |

| InChIKey | JITBKZDTAFHRRF-UHFFFAOYSA-N | nih.govchem-space.com |

Structure

3D Structure

属性

分子式 |

C8H17Cl |

|---|---|

分子量 |

148.67 g/mol |

IUPAC 名称 |

1-chloro-2,4-dimethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |

InChI 键 |

JITBKZDTAFHRRF-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CC(C)CCl |

产品来源 |

United States |

Advanced Reactivity and Mechanistic Studies of 1 Chloro 2,4 Dimethylhexane

Nucleophilic Substitution Pathways (SN1, SN2)

Being a secondary alkyl halide, 1-chloro-2,4-dimethylhexane is capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The competition between these two pathways is governed by a delicate interplay of kinetic, thermodynamic, and steric factors. vedantu.com

Kinetic and Thermodynamic Aspects of SN1 vs. SN2 Competition

The kinetic profile of the reaction is a primary determinant of the operative mechanism. An SN2 reaction is a single, concerted step where the nucleophile attacks as the leaving group departs. byjus.com Its rate is dependent on the concentrations of both the alkyl halide and the nucleophile (Rate = k[RX][Nu]). chemicalnote.com In contrast, the SN1 reaction is a multi-step process involving the formation of a carbocation intermediate in the rate-determining step. byjus.com Consequently, its rate depends solely on the concentration of the alkyl halide (Rate = k[RX]). chemicalnote.com

Thermodynamically, the SN2 reaction proceeds through a high-energy, five-coordinate transition state. The SN1 reaction, however, involves the formation of a discrete carbocation intermediate, the stability of which is paramount to the reaction's feasibility. For this compound, the secondary carbocation that would form is stabilized by the inductive effect of the alkyl groups, making the SN1 pathway viable under appropriate conditions.

The choice between SN1 and SN2 can be influenced by the strength and concentration of the nucleophile, as illustrated in the following table.

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Strong, high concentration nucleophile (e.g., CH₃O⁻) | SN2 | The high concentration and reactivity of the nucleophile favor a bimolecular collision, forcing the substitution to occur in a single step. |

| Weak, low concentration nucleophile (e.g., H₂O, CH₃OH) | SN1 | A weak nucleophile is unable to force a concerted displacement and must wait for the alkyl halide to ionize into a carbocation intermediate. vedantu.com |

Solvent Effects on Substitution Rates and Selectivity

The solvent plays a critical role in determining the dominant substitution mechanism by stabilizing or destabilizing key intermediates and transition states. rammohancollege.ac.in

Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and are capable of hydrogen bonding. These solvents excel at solvating both cations and anions. They significantly accelerate SN1 reactions by stabilizing the carbocation intermediate and the departing halide anion through solvation, which lowers the activation energy of the rate-determining ionization step. byjus.comlibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack O-H or N-H bonds. While they can solvate cations, they are less effective at solvating anions (nucleophiles). libretexts.org This leaves the nucleophile relatively "naked" and more reactive, thereby increasing the rate of SN2 reactions. libretexts.orgmasterorganicchemistry.com

The influence of the solvent on the reaction of this compound is summarized below.

| Solvent Type | Example | Effect on SN1 | Effect on SN2 | Favored Mechanism |

|---|---|---|---|---|

| Polar Protic | Methanol (CH₃OH) | Rate increases significantly | Rate decreases | SN1 |

| Polar Aprotic | Acetone ((CH₃)₂CO) | Rate is slow | Rate increases | SN2 |

| Non-polar | Hexane (B92381) (C₆H₁₄) | Very slow to no reaction | Very slow to no reaction | Neither (poor solubility for nucleophiles) |

Steric and Electronic Influences on Reaction Dynamics

The structure of this compound itself has a profound impact on its reactivity.

Steric Hindrance : The SN2 mechanism involves a backside attack on the electrophilic carbon. The presence of alkyl groups on or near this carbon creates steric hindrance, which impedes the approach of the nucleophile. libretexts.orglibretexts.org As a secondary halide, this compound is more sterically hindered than a primary halide, making its SN2 reactions slower. youtube.com The methyl groups at the C2 and C4 positions contribute to this hindrance. Tertiary alkyl halides are generally unreactive via the SN2 mechanism due to extreme steric hindrance. youtube.com

Electronic Effects : The alkyl groups in this compound are electron-donating. This electronic effect destabilizes the SN2 transition state, which has a partial negative charge on both the incoming nucleophile and the leaving group. Conversely, these electron-donating groups stabilize the carbocation intermediate of the SN1 pathway, making the SN1 reaction more favorable for secondary halides compared to primary ones. chemistrysteps.com

The relative rates of SN2 reactions are highly sensitive to the substitution pattern of the alkyl halide.

| Alkyl Halide Type | Example | Relative SN2 Rate | Reason |

|---|---|---|---|

| Methyl | CH₃Cl | ~1000 | Least steric hindrance |

| Primary (1°) | CH₃CH₂Cl | ~50 | Minor steric hindrance |

| Secondary (2°) | This compound | ~1 | Significant steric hindrance slows the reaction. youtube.com |

| Tertiary (3°) | (CH₃)₃CCl | ~0 | Prohibitive steric hindrance prevents backside attack. youtube.com |

Elimination Reaction Mechanisms (E1, E2)

In the presence of a base, this compound can also undergo elimination reactions to form alkenes. These reactions proceed through either a unimolecular (E1) or bimolecular (E2) mechanism and often compete with substitution reactions. lumenlearning.com

Regioselectivity of Alkene Formation (Saytzeff vs. Hofmann)

The structure of this compound allows for the formation of two constitutional isomers upon elimination, as there are β-hydrogens on both carbon-1 (a primary carbon) and carbon-3 (a secondary carbon).

Saytzeff (Zaitsev) Product : Removal of a hydrogen from C3 results in the more substituted and thermodynamically more stable alkene, 2,4-dimethylhex-2-ene . According to Saytzeff's rule, this is typically the major product, especially when using a small, strong base. msu.edulibretexts.org

Hofmann Product : Removal of a hydrogen from the less hindered C1 methyl group yields the less substituted alkene, 2,4-dimethylhex-1-ene . This product is favored when a sterically bulky base is used. edurev.inaskfilo.com The large size of the base makes it difficult to access the more sterically hindered proton on C3, so it preferentially abstracts a proton from the more accessible C1 position. askfilo.commasterorganicchemistry.com

The choice of base is a key factor in controlling the regioselectivity of the elimination. edurev.in

| Base | Base Type | Major Product | Minor Product | Governing Rule |

|---|---|---|---|---|

| Sodium Ethoxide (NaOCH₂CH₃) | Small Base | 2,4-dimethylhex-2-ene | 2,4-dimethylhex-1-ene | Saytzeff msu.edu |

| Potassium tert-Butoxide (KOC(CH₃)₃) | Bulky Base | 2,4-dimethylhex-1-ene | 2,4-dimethylhex-2-ene | Hofmann askfilo.com |

Stereoselectivity in Elimination Reactions (Syn vs. Anti)

The stereochemical outcome of an elimination reaction is highly dependent on the mechanism.

E2 Mechanism : The E2 reaction is stereospecific and requires a specific geometric arrangement of the β-hydrogen and the leaving group. The reaction proceeds most efficiently when these two groups are in an anti-periplanar conformation (a dihedral angle of 180°). ucalgary.ca This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond. libretexts.org In an acyclic molecule like this compound, rotation around the C-C single bonds allows the molecule to easily adopt the necessary anti-periplanar conformation for elimination to occur. youtube.com A less common syn-periplanar arrangement (0° dihedral angle) is also possible but is generally higher in energy and occurs in rigid systems where an anti-periplanar arrangement is not possible. ucalgary.ca

E1 Mechanism : The E1 reaction is not stereospecific. It proceeds through a planar carbocation intermediate. lumenlearning.com After the leaving group has departed, the base can abstract a proton from either side of the molecule with equal facility, which can lead to a mixture of cis and trans alkene isomers if applicable. lumenlearning.com

| Mechanism | Stereochemical Requirement | Rationale |

|---|---|---|

| E2 | Anti-periplanar geometry preferred | This concerted, single-step mechanism requires specific orbital alignment for the transition state, making it stereospecific. ucalgary.calibretexts.org |

| E1 | No specific geometry required | The reaction proceeds through a flat, achiral carbocation intermediate, losing all stereochemical information from the starting material. lumenlearning.com |

Spectroscopic and Chromatographic Characterization in Advanced Organic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Chloro-2,4-dimethylhexane, both proton (¹H) and carbon-13 (¹³C) NMR would provide a wealth of information.

Stereochemical Assignment via Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound would be expected to exhibit a series of signals corresponding to the different types of protons in the molecule. The chemical shift of each signal is influenced by the electronic environment of the proton. For instance, the protons on the carbon bearing the chlorine atom (C1) would be expected to resonate at a lower field (higher ppm value) due to the electron-withdrawing effect of the chlorine. The complex splitting patterns of the signals, arising from spin-spin coupling between neighboring protons, would be invaluable for confirming the connectivity of the carbon skeleton. The magnitude of the coupling constants (J-values) can also provide information about the dihedral angles between adjacent C-H bonds, which is crucial for determining the stereochemistry of the molecule, particularly at the chiral centers (C2 and C4).

To illustrate the expected chemical shifts, a data table based on empirical predictions for similar chloroalkanes is presented below. Actual experimental values are required for a definitive assignment.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.4 - 3.6 | 45 - 50 |

| C2-H | 1.6 - 1.8 | 35 - 40 |

| C3-H | 1.2 - 1.5 | 30 - 35 |

| C4-H | 1.4 - 1.6 | 25 - 30 |

| C5-H | 1.1 - 1.3 | 20 - 25 |

| C6-H | 0.8 - 1.0 | 10 - 15 |

| C2-CH₃ | 0.9 - 1.1 | 15 - 20 |

| C4-CH₃ | 0.8 - 1.0 | 15 - 20 |

Note: This table represents predicted values and is not based on experimental data for this compound.

Conformational Analysis using Variable Temperature NMR Spectroscopy

The presence of two chiral centers in this compound means that it can exist as different diastereomers, each with multiple possible conformations due to rotation around the C-C single bonds. Variable temperature NMR spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which reflect the shifting equilibrium between different conformers. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of signals from individual conformers. This would enable the determination of the relative energies of the different conformational states.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Interpretation of Conformational Isomers through Vibrational Modes

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to various vibrational modes, such as C-H stretching, C-H bending, C-C stretching, and the C-Cl stretching vibrations. The C-Cl stretch, typically observed in the fingerprint region of the IR spectrum (around 600-800 cm⁻¹), is particularly sensitive to the conformation of the molecule. Different conformers of this compound would likely exhibit distinct C-Cl stretching frequencies due to differences in the local steric and electronic environment of the chlorine atom. By analyzing the vibrational spectra, potentially at different temperatures, it would be possible to identify the presence of different conformational isomers in a sample.

A table of expected characteristic vibrational frequencies for this compound is provided below, based on typical values for alkyl halides.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (alkane) | 2850 - 3000 |

| C-H bending (CH₂, CH₃) | 1350 - 1470 |

| C-C stretching | 800 - 1200 |

| C-Cl stretching | 600 - 800 |

Note: This table is based on general group frequencies and not on experimental data for this compound.

Application of Scaled Quantum Mechanical (SQM) Force Fields for Assignment

To accurately assign the observed vibrational bands to specific molecular motions, especially for a molecule with multiple conformers, computational methods are often employed. Scaled Quantum Mechanical (SQM) force field calculations are a powerful tool for this purpose. This method involves calculating the theoretical vibrational frequencies and intensities using quantum mechanical methods, and then scaling the calculated force constants to better match the experimental data. This approach can provide a detailed and reliable assignment of the vibrational spectra and can help to distinguish between the spectra of different conformers.

Advanced Gas Chromatography (GC) Techniques

Gas chromatography is a primary technique for the separation and analysis of volatile and semi-volatile compounds like this compound. Given the existence of stereoisomers (enantiomers and diastereomers), advanced GC techniques would be necessary for their complete separation and characterization.

Chiral gas chromatography, which utilizes a chiral stationary phase, would be the method of choice for separating the enantiomers of each diastereomer of this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) could be employed for the analysis of complex mixtures containing this compound and its isomers. This technique uses two columns with different separation mechanisms, providing significantly enhanced resolution compared to conventional one-dimensional GC. This would be particularly useful for separating the diastereomers of this compound from each other and from other structurally similar compounds that may be present in a sample. The choice of columns and operating conditions would be critical to achieving the desired separation.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the spectroscopic and chromatographic characterization of the chemical compound This compound using the advanced techniques of Enantioselective Gas Chromatography for chiral resolution and purity assessment, or Stopped-Flow Multidimensional Gas Chromatography for kinetic rate determinations.

Therefore, it is not possible to generate an article that adheres to the strict and detailed outline provided in the user's request. The explicit instructions to focus solely on "this compound" and the specified analytical subsections, without introducing information outside this scope, cannot be fulfilled due to the absence of relevant published research on this particular compound.

Computational Chemistry and Theoretical Investigations of 1 Chloro 2,4 Dimethylhexane

Conformational Energetics and Stability

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational methods used to investigate the conformational preferences of molecules like 1-chloro-2,4-dimethylhexane. Ab initio methods are based on first principles of quantum mechanics, while DFT methods determine the electronic structure of a molecule based on its electron density. These calculations can accurately predict the geometries and relative energies of different conformers.

For a molecule such as this compound, the most stable conformers are those that minimize steric hindrance between the bulky methyl and chloro substituents. The relative energies of different conformers of a similar, simpler molecule, 1-chlorobutane (B31608), have been determined using a combination of gas-phase electron diffraction and ab initio calculations. These studies revealed the existence of multiple stable conformers, with the energy differences between them being relatively small. researchgate.net

Table 1: Illustrative Conformational Energies of a Related Chloroalkane (1-chlorobutane)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| Anti-Anti (AA) | ~180° | 0.0 |

| Gauche-Anti (GA) | ~60° | 0.8 |

| Anti-Gauche (AG) | ~180° | 1.2 |

| Gauche-Gauche (GG) | ~60° | 2.5 |

Note: This data is for 1-chlorobutane and serves as an example of the typical energy differences between conformers of a chloroalkane. The actual energy values for this compound would be influenced by the additional methyl groups.

The different conformers of this compound can interconvert by rotation around the carbon-carbon single bonds. The energy required to rotate around a specific bond is known as the rotational barrier. Computational methods can be used to calculate the energy profile of bond rotation and identify the transition states between different conformers.

The rotational barriers in chloroalkanes are influenced by a combination of torsional strain and steric interactions. For instance, the barrier to rotation around the C-C bonds in chloroethane (B1197429) and other small chloroalkanes has been a subject of both experimental and computational studies. These barriers are typically in the range of 10-20 kJ/mol. In this compound, the presence of methyl groups would be expected to increase the rotational barriers around the C2-C3 and C3-C4 bonds due to increased steric hindrance.

Table 2: Representative Rotational Barriers in Simple Alkanes and Chloroalkanes

| Molecule | Bond of Rotation | Rotational Barrier (kJ/mol) |

| Ethane | C-C | 12.1 |

| Propane | C-C | 14.2 |

| 1-Chloropropane (B146392) | C1-C2 | ~15 |

| Butane | C2-C3 | 16-19 |

Note: This table provides typical rotational barrier values for comparison. The specific barriers in this compound would require detailed computational analysis.

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is key to understanding its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For halogenated alkanes, the presence of the electronegative chlorine atom influences the energies of the frontier orbitals. The HOMO is typically associated with the lone pairs of the chlorine atom and sigma bonds of the carbon backbone, while the LUMO is often a sigma anti-bonding orbital (σ*) associated with the C-Cl bond.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Simple Chloroalkane

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Chloropropane | -11.2 | 1.5 | 12.7 |

Note: These values are representative for a simple chloroalkane and are intended to illustrate the concept. The exact values for this compound would differ.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. uni-muenchen.de It partitions the molecular wavefunction into localized orbitals that correspond to Lewis-like structures, including core orbitals, lone pairs, and bonding orbitals.

Quantitative Structure-Property Relationships (QSPR) for Halogenated Alkanes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical and chemical properties. researchgate.net These models are widely used to predict properties that are difficult or expensive to measure experimentally.

For halogenated alkanes, QSPR models have been developed to predict a variety of properties, including boiling points, vapor pressures, and enthalpies of formation. These models typically use a set of molecular descriptors that encode information about the molecule's size, shape, and electronic structure.

For instance, a QSPR model for the boiling points of aliphatic alkanes might include descriptors such as the molecular weight, the number of carbon atoms, and topological indices that describe the degree of branching. researchgate.net In the case of this compound, additional descriptors related to the presence of the chlorine atom, such as its partial charge or the polarizability of the C-Cl bond, would be important for accurately predicting its properties. The development of robust QSPR models for halogenated alkanes is an active area of research, with applications in environmental science, chemical engineering, and materials science. nih.gov

Prediction of Thermodynamic Properties (e.g., Enthalpy of Formation, Gibbs Free Energy)

The thermodynamic stability of a molecule is fundamental to understanding its behavior in chemical reactions. Computational methods, particularly group contribution methods and more sophisticated quantum chemical calculations, can estimate key thermodynamic properties. For halogenated alkanes such as this compound, these predictions are valuable for assessing feasibility and spontaneity of reactions.

Table 1: Computationally Predicted Thermodynamic Properties for 4-Chloro-2,4-dimethylhexane

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 4.95 | kJ/mol | Joback |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -238.22 | kJ/mol | Joback |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 36.10 | kJ/mol | Joback |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 9.74 | kJ/mol | Joback |

Data sourced from Cheméo. chemeo.com

These predicted values, such as the negative enthalpy of formation, suggest that the formation of the molecule from its constituent elements is an exothermic process. The Gibbs free energy of formation provides insight into the spontaneity of the formation reaction under standard conditions.

Development of Molecular Descriptors for Reactivity and Selectivity Prediction

Molecular descriptors are numerical values that encode information about the structure and electronic properties of a molecule. In computational chemistry, these descriptors are instrumental in developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the reactivity and selectivity of compounds like this compound in various chemical reactions.

For a chloroalkane, relevant molecular descriptors would include:

Steric Descriptors: These describe the size and shape of the molecule. For this compound, descriptors such as molecular volume, surface area, and specific steric parameters around the chlorine-bearing carbon would be crucial in predicting its susceptibility to nucleophilic attack, for instance in SN2 reactions where steric hindrance is a key factor.

Electronic Descriptors: These relate to the electron distribution within the molecule. Important electronic descriptors for this compound would include the partial atomic charge on the chlorine atom and the adjacent carbon atom, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The C-Cl bond polarity, a significant factor in its reactivity, is captured by these descriptors.

Topological Descriptors: These are derived from the graph representation of the molecule and describe the connectivity of atoms. Indices such as the Wiener index and the Randić index can correlate with physical properties and biological activity.

By calculating a range of these descriptors for this compound and related compounds, it would be possible to build predictive models for its behavior in different chemical environments without the need for extensive laboratory experimentation.

Reaction Pathway Modeling using Computational Methods

Computational modeling of reaction pathways is a cornerstone of modern theoretical chemistry. It allows for the detailed exploration of how a chemical reaction proceeds from reactants to products, including the identification of transient species like transition states and intermediates.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, such as nucleophilic substitution or elimination, computational methods can be employed to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

The process typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and a proposed transition state are optimized to find their lowest energy conformations.

Frequency Analysis: A frequency calculation is then performed on the optimized structures. For a true transition state, this calculation will yield one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is successfully characterized, its energy can be compared to the energy of the reactants to calculate the activation energy (Ea) . A lower activation energy implies a faster reaction rate. For example, in a hypothetical SN2 reaction of this compound with a nucleophile, computational chemistry could be used to calculate the activation energy, providing insight into the reaction's kinetics.

Molecular Dynamics Simulations of Reaction Processes

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a reaction involving this compound, an MD simulation could be used to:

Simulate the Solvation Shell: Investigate the arrangement of solvent molecules around the chloroalkane and how this arrangement changes as a reaction proceeds. The choice of solvent can significantly impact reaction rates and mechanisms.

Observe Reaction Trajectories: By starting a simulation from the transition state region, it is possible to observe the dynamic pathways that lead to the formation of products or the reversion to reactants.

Study Conformational Effects: this compound has several rotatable bonds, leading to multiple conformations. MD simulations can explore the conformational landscape and determine how different conformers might influence reactivity.

Through these simulations, a more complete and dynamic understanding of the chemical processes involving this compound can be achieved.

Role and Potential in Advanced Organic Synthesis

As a Chiral Building Block in the Construction of Complex Molecules

The significance of chirality in pharmaceuticals and material science has driven a high demand for enantiomerically pure intermediates, often referred to as chiral building blocks. nih.gov 1-Chloro-2,4-dimethylhexane possesses two chiral centers at positions C2 and C4, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The availability of specific stereoisomers, such as (4S)-1-chloro-2,4-dimethylhexane, underscores its potential for use in asymmetric synthesis. chem-space.com

In this context, this compound can serve as a foundational scaffold. By starting with a single, pure stereoisomer, chemists can introduce new functionalities and build molecular complexity while maintaining strict control over the three-dimensional arrangement of atoms. This is crucial in the synthesis of bioactive molecules where biological activity is often dependent on a specific enantiomer. nih.gov The branched, eight-carbon backbone of this molecule can be incorporated into larger target structures, where its specific stereochemistry is a key design element.

| Stereoisomer Configuration | Chiral Center at C2 | Chiral Center at C4 |

|---|---|---|

| (2R, 4R) | R | R |

| (2S, 4S) | S | S |

| (2R, 4S) | R | S |

| (2S, 4R) | S | R |

Precursor for Functionalized Branched Hydrocarbons and Their Derivatives

The primary chloride in this compound serves as a versatile functional handle, allowing for its conversion into a wide array of other chemical groups through nucleophilic substitution reactions. learncbse.in As a primary alkyl halide, it is particularly well-suited for SN2 reactions, which typically proceed with high efficiency and stereochemical inversion at the carbon atom bearing the leaving group (though in this case, the reaction occurs at the non-chiral C1 position). pearson.com

This reactivity allows this compound to act as a precursor to numerous derivatives. For example, reaction with hydroxide ions can yield the corresponding alcohol, 2,4-dimethylhexan-1-ol. Using an alkoxide nucleophile in a Williamson ether synthesis would produce ethers. Furthermore, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a gateway to synthesizing carboxylic acids (via hydrolysis) or primary amines (via reduction). chemrevise.orgyoutube.com These transformations enable the synthesis of diverse libraries of branched hydrocarbons with various functionalities, useful in materials science and as intermediates for more complex targets.

| Reactant | Product Functional Group | General Reaction Type |

|---|---|---|

| NaOH, H₂O | Alcohol (-OH) | Nucleophilic Substitution |

| NaOR' (Alkoxide) | Ether (-OR') | Williamson Ether Synthesis |

| NaCN | Nitrile (-CN) | Nucleophilic Substitution |

| NaN₃ (Sodium Azide) | Azide (-N₃) | Nucleophilic Substitution |

| NH₃ (Ammonia) | Amine (-NH₂) | Nucleophilic Substitution |

Strategies for Carbon-Carbon Bond Formation (e.g., Wurtz-type Coupling, Grignard Reagent Precursor)

The ability to form new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of larger and more complex molecular skeletons. chemrevise.org this compound can be employed in several classical C-C bond-forming strategies.

Grignard Reagent Precursor: One of the most powerful applications is its conversion into a Grignard reagent. libretexts.org By reacting this compound with magnesium metal in an anhydrous ether solvent, (2,4-dimethylhexyl)magnesium chloride can be prepared. leah4sci.com This transformation inverts the reactivity of the C1 carbon from an electrophilic site to a highly nucleophilic one. youtube.com The resulting Grignard reagent is a potent carbanion equivalent that can react with a wide range of electrophiles. For instance, it can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, or react with carbon dioxide to produce a carboxylic acid, each reaction extending the carbon framework. libretexts.orgleah4sci.com

Wurtz-type Coupling: Another strategy for C-C bond formation is the Wurtz reaction, which involves the reductive coupling of two alkyl halide molecules using sodium metal. wikipedia.org Treating this compound under Wurtz conditions would result in the formation of 2,4,7,9-tetramethyldecane, a C16 hydrocarbon, through the creation of a new bond between the C1 carbons of two parent molecules. While the Wurtz reaction is a classic method, it can be limited by side reactions and often results in low to moderate yields. wikipedia.org

| Strategy | Reagents | Intermediate/Product Type | Result |

|---|---|---|---|

| Grignard Reagent Formation | Mg, dry ether | (2,4-dimethylhexyl)magnesium chloride | Creates a potent carbon nucleophile for addition reactions. |

| Wurtz-type Coupling | Na, dry ether | Alkane (2,4,7,9-tetramethyldecane) | Forms a new C-C bond by coupling two alkyl chains. |

Environmental Fate and Degradation Studies Academic Focus

Atmospheric Oxidation Pathways and Rate Constants for Halogenated Volatile Organic Compounds

Once released into the atmosphere, 1-chloro-2,4-dimethylhexane is expected to be primarily degraded through gas-phase reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (•OH) and, in certain environments, the chlorine atom (Cl•).

The reaction with hydroxyl radicals is anticipated to be the dominant removal process in the troposphere. rsc.org This reaction proceeds via the abstraction of a hydrogen atom from the alkyl chain, forming water and a chloro-dimethylhexyl radical. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. While specific rate constants for this compound are not available, data for other C8 alkanes can provide an estimate. For instance, the rate constants for the reaction of •OH with linear and branched C8 alkanes are typically in the range of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Chlorine atoms can also contribute to the atmospheric degradation of alkanes, particularly in marine or coastal areas where they can be present at higher concentrations. The reaction with chlorine atoms is generally faster than with hydroxyl radicals. copernicus.org Similar to the reaction with •OH, this process involves hydrogen abstraction.

The alkyl radical formed from these initial oxidation steps will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals will lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates.

Table 1: Estimated Atmospheric Oxidation Data for this compound

| Oxidant | General Reaction Pathway | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Products |

| Hydroxyl Radical (•OH) | Hydrogen Abstraction | 10⁻¹¹ - 10⁻¹² | Chloro-dimethylhexyl radical, Water |

| Chlorine Atom (Cl•) | Hydrogen Abstraction | > 10⁻¹⁰ | Chloro-dimethylhexyl radical, Hydrogen Chloride |

Note: Rate constants are estimated based on data for structurally similar C8 alkanes.

Biotic Transformation and Microbial Degradation Potential

The biodegradation of chlorinated alkanes by microorganisms is a key process in their environmental remediation. eurochlor.org Both aerobic and anaerobic microorganisms have been shown to degrade a variety of chlorinated hydrocarbons.

Under aerobic conditions, microorganisms can utilize monooxygenase or dioxygenase enzymes to initiate the degradation of chlorinated alkanes. google.com This often involves the incorporation of oxygen into the molecule, leading to the formation of chloro-alcohols, which can be further metabolized. Another aerobic pathway is hydrolytic dehalogenation, where a haloalkane dehalogenase enzyme catalyzes the replacement of the chlorine atom with a hydroxyl group. nih.gov

Under anaerobic conditions, reductive dechlorination is a major degradation pathway for chlorinated compounds. clu-in.org In this process, the chlorinated compound is used as an electron acceptor, and the chlorine atom is removed and replaced with a hydrogen atom. This process is often carried out by specific groups of bacteria, such as Dehalobacter and Desulfitobacterium. microbe.com

Based on known microbial degradation pathways for other chlorinated alkanes, a number of potential metabolites can be predicted for this compound.

Table 3: Potential Microbial Degradation Metabolites of this compound

| Degradation Pathway | Potential Metabolites |

| Aerobic Oxidation | 2,4-dimethylhexan-1-ol, 2,4-dimethylhexanoic acid |

| Anaerobic Reductive Dechlorination | 2,4-dimethylhexane (B165551) |

Several types of enzymes are known to be involved in the degradation of halogenated hydrocarbons. nih.govmahidol.ac.th

Monooxygenases and Dioxygenases: These enzymes are common in aerobic bacteria and initiate degradation by incorporating one or two atoms of oxygen into the substrate, respectively. This can lead to the formation of alcohols and catechols that can be further metabolized. acs.org

Haloalkane Dehalogenases: These hydrolytic enzymes catalyze the cleavage of the carbon-halogen bond, replacing the halogen with a hydroxyl group. nih.gov This is an important step in the aerobic degradation of many chlorinated alkanes.

Reductive Dehalogenases: These enzymes are key to anaerobic degradation and catalyze the removal of a halogen atom with the concurrent addition of two electrons and a proton.

The specific enzymes and pathways involved in the degradation of this compound would depend on the microbial communities present and the prevailing environmental conditions.

Future Research Directions and Unexplored Avenues

Development of Novel Highly Stereoselective Synthetic Routes

The presence of two stereocenters in 1-Chloro-2,4-dimethylhexane means that four possible stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The development of synthetic routes that can selectively produce a single, desired stereoisomer is a significant and ongoing challenge in organic chemistry. Such stereoselective methods are crucial as different stereoisomers of a molecule can exhibit vastly different biological activities and physical properties. nih.gov

Future research should focus on asymmetric synthesis strategies to access each stereoisomer in high enantiomeric and diastereomeric purity. Potential avenues for exploration include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product.

Asymmetric Catalysis: Employing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. For instance, the stereoselective reduction of a ketone precursor or the enantioselective alkylation of a suitable substrate could establish the desired stereocenters.

Substrate-Controlled Synthesis: Designing synthetic routes where the existing stereochemistry in a molecule directs the formation of a new stereocenter.

The synthesis of optically active alkyl halides is a known challenge, and developing efficient methods for compounds like this compound would be a valuable contribution to synthetic methodology. oup.com

Advanced Mechanistic Elucidation of Complex Reaction Manifolds

Alkyl halides like this compound are classic substrates for studying fundamental reaction mechanisms, primarily nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. libretexts.orglibretexts.orgalevelchemistry.co.uk The structure of this compound, being a primary alkyl halide but with significant steric hindrance from the methyl groups at the 2 and 4 positions, suggests that the competition between these pathways could be finely balanced and highly dependent on reaction conditions.

Future mechanistic studies could employ a combination of experimental and computational techniques to unravel the intricacies of its reactivity:

Kinetic Studies: Detailed kinetic experiments can help determine the order of the reaction with respect to each reactant, providing insights into whether the mechanism is unimolecular or bimolecular. msu.edufiveable.me The kinetic isotope effect could also be used to understand bond-breaking events in the rate-determining step. libretexts.org

Computational Modeling: High-level quantum mechanical calculations can be used to map out the potential energy surfaces for different reaction pathways. This can help in visualizing transition states, determining activation energies, and predicting the preferred mechanistic route under various conditions.

Stereochemical Analysis: The stereochemical outcome of substitution reactions can provide crucial information about the mechanism. For instance, an inversion of configuration at a chiral center is characteristic of an S(_N)2 reaction, while racemization suggests an S(_N)1 pathway. chemistrysteps.com

Understanding how the steric and electronic effects of the dimethylhexane backbone influence the reaction pathways will provide deeper insights into the fundamental principles of physical organic chemistry.

Integration of Artificial Intelligence and Machine Learning in Property and Reactivity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. mit.eduresearch.googleacs.org For a compound like this compound, where experimental data may be scarce, AI and ML models can be invaluable tools.

Future research in this area could focus on:

Property Prediction: ML models, trained on large datasets of known molecules, can predict a wide range of physical and chemical properties for this compound, such as its boiling point, solubility, and spectral characteristics. mit.eduresearch.googleindiaai.gov.in This can guide experimental work and provide valuable data for process design and optimization.

Reactivity Prediction: AI algorithms can be developed to predict the likely products and yields of reactions involving this compound under different conditions. acs.org These models can learn from vast databases of chemical reactions to identify patterns in reactivity, helping chemists to design more efficient synthetic routes.

Generative Models: Advanced AI techniques can be used to design new molecules with desired properties, starting from a basic scaffold like this compound. This could lead to the discovery of new compounds with potential applications in materials science or pharmaceuticals. indiaai.gov.in

The development of user-friendly software that makes these advanced computational tools accessible to a broader range of chemists is also a key area for future development. mit.edu

Exploration of Emerging Spectroscopic and Imaging Techniques for Real-time Structural and Kinetic Analysis

Advances in spectroscopic and imaging techniques offer powerful new ways to study chemical reactions in real-time and at the molecular level. perkinelmer.com Applying these emerging techniques to reactions of this compound could provide unprecedented insights into its dynamic behavior.

Promising areas for future exploration include:

Advanced NMR Spectroscopy: Two-dimensional and multidimensional NMR techniques can provide detailed information about the connectivity and stereochemistry of reactants, intermediates, and products. Time-resolved NMR spectroscopy can be used to monitor the progress of a reaction in real-time, providing kinetic data and helping to identify transient intermediates. solubilityofthings.com

Time-Resolved Infrared and Raman Spectroscopy: These techniques can track changes in the vibrational modes of molecules during a reaction, providing information about bond formation and cleavage. fiveable.meperkinelmer.comazooptics.com This can be particularly useful for studying the kinetics of fast reactions.

Mass Spectrometry: Advanced mass spectrometry techniques can be used to identify and quantify the products of a reaction with high sensitivity and accuracy. azooptics.com Coupling mass spectrometry with separation techniques like gas chromatography can provide a comprehensive picture of the product mixture.

The application of these advanced analytical methods will be crucial for validating the predictions of computational models and for gaining a complete and detailed understanding of the chemistry of this compound. perkinelmer.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | PubChem nih.gov |

| Molecular Weight | 148.67 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 128399-79-1 | Chemspace chem-space.com |

| Canonical SMILES | CCC(C)CC(C)CCl | PubChem nih.gov |

| InChI Key | JITBKZDTAFHRRF-UHFFFAOYSA-N | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

常见问题

Basic Research Questions

Q. How can the molecular structure of 1-chloro-2,4-dimethylhexane be experimentally determined?

- Methodological Approach :

- Spectroscopic Analysis : Use and NMR to identify chemical shifts corresponding to the chlorine atom (C-Cl at ~35–50 ppm for ) and methyl/methylene groups. DEPT experiments differentiate CH, CH, and CH groups.

- X-ray Crystallography : Resolve the 3D arrangement of atoms and confirm bond lengths/angles (e.g., C-Cl bond length ≈ 1.79 Å).

- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict optimized geometry and compare with experimental data .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 2,4-dimethylhexanol with thionyl chloride (SOCl) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS.

- Radical Chlorination : Use UV light and Cl gas on 2,4-dimethylhexane. Control regioselectivity with steric directing groups.

- Validation : Confirm product purity via boiling point determination () and IR spectroscopy (C-Cl stretch at ~550–650 cm) .

Advanced Research Questions

Q. How does this compound interact with bacterial DNA gyrase, and what experimental designs validate this mechanism?

- Methodological Approach :

- In-Silico Docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions with DNA gyrase (PDB ID: 1KZN). Identify key residues (e.g., Val167, Ala47) involved in hydrogen bonding or hydrophobic interactions.

- Enzymatic Assays : Measure inhibition of supercoiling activity using plasmid DNA and ATP-dependent gyrase assays. Compare IC values with known inhibitors like ciprofloxacin.

- Theoretical Binding Energy : Calculate binding free energy via MM-PBSA/GBSA to correlate with experimental inhibition data .

Q. How can contradictions in reactivity data (e.g., nucleophilic substitution rates) across studies be resolved?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare to distinguish between SN1/SN2 mechanisms.

- Solvent Polarity Studies : Perform reactions in varying solvents (e.g., DMSO vs. hexane) to assess transition-state charge development.

- Computational Validation : Use QSPR models or neural networks to predict reactivity under different conditions and cross-validate with experimental kinetic data .

Q. What strategies enhance the compound's bioavailability in antimicrobial studies?

- Methodological Approach :

- Lipophilicity Optimization : Calculate logP values (experimental: ~3.2) and modify substituents to balance membrane permeability.

- Pro-drug Synthesis : Introduce ester groups at the chloro position for hydrolytic activation in bacterial cytoplasm.

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。